Lobarinsäure

Übersicht

Beschreibung

Lobaric acid is a depsidone metabolite isolated from various lichen species, particularly from the genus Stereocaulon. This compound is known for its diverse biological activities, including antioxidant, antiproliferative, antiviral, and enzyme inhibitory properties . Lobaric acid has garnered significant attention due to its potential therapeutic applications, especially in the treatment of cancer and other chronic diseases .

Wissenschaftliche Forschungsanwendungen

Lobarsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Depsidonstrukturen und ihrer Reaktivität.

Biologie: Untersucht auf ihre antiproliferativen und zytotoxischen Wirkungen auf verschiedene Krebszelllinien.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Enzyminhibitoren.

5. Wirkmechanismus

Lobarsäure entfaltet ihre Wirkung durch verschiedene Mechanismen, darunter:

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Lobarsäure umfasst mehrere Schritte, beginnend mit der Ullmann-Aryl-Ether-Kupplungsreaktion, um die Pseudodepsidonsstruktur zu bilden . Es folgt eine siebengliedrige Lactonisierung, die Lobarsäure liefert . Der Syntheseprozess kann wie folgt zusammengefasst werden:

- Ullmann-Aryl-Ether-Kupplungsreaktion.

- Bildung eines siebengliedrigen Lactonrings.

- Endgültige Reinigung und Isolierung von Lobarsäure.

Industrielle Produktionsmethoden: Die industrielle Produktion von Lobarsäure ist aufgrund des langsamen Wachstums von Flechten und der Komplexität des Syntheseprozesses begrenzt . Fortschritte in der synthetischen Chemie haben die Produktion von Lobarsäure und ihren Derivaten in ausreichenden Mengen für Forschung und potenzielle therapeutische Anwendungen ermöglicht .

Analyse Chemischer Reaktionen

Reaktionstypen: Lobarsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lobarsäure kann oxidiert werden, um verschiedene Derivate mit verstärkten biologischen Aktivitäten zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden unter bestimmten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Lobarsäure, wie z. B. Methyllobarin und Lobarstin, die starke biologische Aktivitäten aufweisen .

Wirkmechanismus

Lobaric acid exerts its effects through multiple mechanisms, including:

Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.

Antiproliferative Activity: Induces apoptosis and cell cycle arrest in cancer cells by downregulating B-cell lymphoma 2 (Bcl-2) and upregulating poly (ADP-ribose) polymerase (PARP).

Enzyme Inhibition: Inhibits protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis.

Vergleich Mit ähnlichen Verbindungen

Lobarsäure ist unter den Depsidonen einzigartig aufgrund ihrer starken biologischen Aktivitäten und ihres vielfältigen therapeutischen Potenzials. Ähnliche Verbindungen umfassen:

Eigenschaften

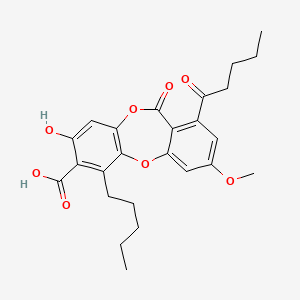

IUPAC Name |

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEWMLHQNRHTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200238 | |

| Record name | Lobaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-53-2 | |

| Record name | Lobaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of lobaric acid?

A1: Research suggests that lobaric acid acts as a protease-activated receptor-2 (PAR2) antagonist. [, ] This interaction has been shown to influence various cellular processes, including inflammation, skin pigmentation, and skin barrier recovery. [, ]

Q2: How does lobaric acid's interaction with PAR2 affect inflammation?

A2: Lobaric acid inhibits PAR2 activation, reducing the mobilization of intracellular calcium ions (Ca2+) in keratinocytes. [] This, in turn, leads to a decrease in the expression of pro-inflammatory cytokines like interleukin-8 and thymus and activation-regulated chemokine (TARC) induced by various stimuli like SLIGKV-NH2, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). []

Q3: What downstream signaling pathways are affected by lobaric acid?

A3: Lobaric acid has been shown to modulate several key signaling pathways, including: - NF-κB pathway: Lobaric acid inhibits TNF-α-induced NF-κB activity by preventing the degradation of IκB. [] - MAPK pathways: It suppresses the phosphorylation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein (MAP) kinase. [] - NLRP3 inflammasome activation: Lobaric acid inhibits the activation of the NLRP3 inflammasome, decreasing the production of IL-1β and IL-18, and reducing caspase-1 maturation. []

Q4: What is the molecular formula and weight of lobaric acid?

A4: The molecular formula of lobaric acid is C25H28O8, and its molecular weight is 456.48 g/mol. []

Q5: What are the key spectroscopic characteristics of lobaric acid?

A5: Lobaric acid exhibits maximum absorption at wavelengths of 287 nm and 303 nm. [] It doesn't display any fluorescence emission. [] Additionally, its 1H NMR spectrum has been thoroughly correlated using NOE difference spectroscopy. []

Q6: How does the pH of the environment affect lobaric acid's solubility?

A6: Lobaric acid's solubility is pH-dependent. It shows the highest solubility in Brij 35 micelles at a pH of 12 (4.45 × 10−4 M). []

Q7: What are the reported anti-cancer effects of lobaric acid?

A7: Lobaric acid has demonstrated anticancer activity against human cervix adenocarcinoma (HeLa) and colon carcinoma (HCT116) cells. [] It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in the G2/M phase. [] These effects are mediated through the downregulation of B-cell lymphoma 2 (Bcl-2) and upregulation of cleaved poly (ADP-ribose) polymerase (PARP). []

Q8: Can lobaric acid influence skin pigmentation?

A8: Yes, lobaric acid has shown potential as a skin-lightening agent. It inhibits the transfer of melanosomes from melanocytes to keratinocytes, leading to a reduction in skin pigmentation. [] This effect is linked to its PAR2 antagonist activity. []

Q9: What is the role of lobaric acid in skin barrier recovery?

A9: Studies using a hairless mouse model revealed that topical application of lobaric acid can accelerate skin barrier recovery. [] This effect is attributed to its ability to regulate keratinocyte differentiation and inhibit PAR2 activation. []

Q10: What are the potential applications of lobaric acid in managing the adverse effects of pesticides?

A10: Research suggests that lobaric acid can mitigate the adverse effects of tetramethrin (Tm), a commonly used pesticide, on the estrous cycle in female rats. [] Lobaric acid administration was found to normalize hormonal levels, improve cell morphology, and restore the length of each estrous cycle phase in Tm-treated rats. []

Q11: Does lobaric acid possess anti-genotoxic properties?

A11: Yes, in vitro studies using human lymphocytes have shown that lobaric acid, along with diffractaic acid, lecanoric acid, and vulpinic acid, exhibits anti-genotoxic effects by reducing DNA damage induced by carbon tetrachloride. []

Q12: What are the potential implications of lobaric acid's enzyme inhibitory activities?

A12: Lobaric acid shows inhibitory effects on various enzymes: - Cysteinyl-leukotriene formation: It inhibits the formation of cysteinyl-leukotrienes in guinea pig taenia coli. [] - β-glucuronidase: It displays significant inhibitory activity against β-glucuronidase. [] - Phosphodiesterase: It inhibits phosphodiesterase enzyme activity. [] - Protein tyrosine phosphatase 1B (PTP1B): Lobaric acid, along with its derivatives, displays significant PTP1B inhibitory activity. [] - α-glucosidase: While some studies suggest lobaric acid lacks α-glucosidase inhibitory potential [], others highlight its potent inhibitory activity against this enzyme. []

Q13: What is known about the toxicity profile of lobaric acid?

A13: While lobaric acid shows promise in various preclinical studies, its toxicity profile requires further investigation. One study indicated potential toxicity towards human glioblastoma and rat primary cerebral cortex cells. [] Further research is crucial to determine safe and effective doses for potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.